1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone
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Overview
Description
1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone is an organic compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a methylthio group attached to the benzoxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminothiophenol with acetic anhydride to form the benzoxazole ring. The methylthio group can be introduced through a nucleophilic substitution reaction using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The benzoxazole ring can bind to active sites of enzymes or receptors, while the methylthio group can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methylthio group, which may result in different reactivity and biological activity.
2-(Benzo[d]oxazol-2-yl)ethanol: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical properties and applications.
2-(Methylthio)benzo[d]oxazole:
Uniqueness: 1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)7-4-3-5-8-9(7)11-10(13-8)14-2/h3-5H,1-2H3 |
InChI Key |
OXLXPGGATIIZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)SC |
Origin of Product |
United States |
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